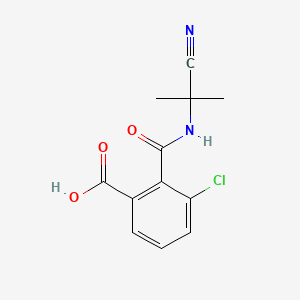

3-Chloro-2-((2-cyanopropan-2-yl)carbamoyl)benzoic Acid

Description

3-Chloro-2-((2-cyanopropan-2-yl)carbamoyl)benzoic acid is a benzoic acid derivative featuring a carbamoyl group at the 2-position and a chloro substituent at the 3-position. The carbamoyl moiety is further substituted with a 2-cyanopropan-2-yl group, contributing to its steric and electronic properties. This compound is of interest due to its structural similarity to bioactive benzoic acid derivatives, such as azetidinones and thiazolidinones, which exhibit antimicrobial and anti-inflammatory activities .

Properties

IUPAC Name |

3-chloro-2-(2-cyanopropan-2-ylcarbamoyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O3/c1-12(2,6-14)15-10(16)9-7(11(17)18)4-3-5-8(9)13/h3-5H,1-2H3,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFCASZILSCZOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)NC(=O)C1=C(C=CC=C1Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.68 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-((2-cyanopropan-2-yl)carbamoyl)benzoic Acid typically involves the following steps:

Nitration: The starting material, benzoic acid, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group.

Chlorination: The amino group is chlorinated to form the chloro derivative.

Carbamoylation: The chloro derivative is then reacted with isocyanate to introduce the carbamoyl group.

Cyanation: Finally, the cyanopropan-2-yl group is introduced through a cyanation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. The process typically includes:

- Use of catalysts to enhance reaction rates.

- Controlled reaction conditions such as temperature and pressure.

- Purification steps like recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-((2-cyanopropan-2-yl)carbamoyl)benzoic Acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Hydrolysis: The carbamoyl group can undergo hydrolysis to form the corresponding amine and carboxylic acid.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of various substituted derivatives.

Hydrolysis: Formation of amines and carboxylic acids.

Oxidation and Reduction: Formation of oxidized or reduced derivatives.

Scientific Research Applications

3-Chloro-2-((2-cyanopropan-2-yl)carbamoyl)benzoic Acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2-((2-cyanopropan-2-yl)carbamoyl)benzoic Acid involves its interaction with specific molecular targets. The chloro and carbamoyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The cyanopropan-2-yl group may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound shares a benzoic acid core with several analogs, but key differences lie in the substituents and functional groups:

Key Observations :

- The target compound uniquely combines a carbamoyl-linked nitrile group with a chloro substituent, distinguishing it from azetidinone/thiazolidinone derivatives (e.g., SS1, SS3, SS5), which incorporate heterocyclic rings.

Spectral Analysis

Spectral data for analogs highlight differences in electronic environments:

Note: The absence of heterocyclic rings in the target compound may result in distinct UV/IR profiles compared to SS2/SS3.

Implications :

- The target compound’s nitrile and carbamoyl groups may enhance its antimicrobial spectrum compared to SS1/SS3, though this requires experimental validation.

Biological Activity

3-Chloro-2-((2-cyanopropan-2-yl)carbamoyl)benzoic acid (CAS No. 1385727-54-7) is a chemical compound notable for its role as an intermediate in the synthesis of Cyhalodiamide, a diamide insecticide widely used in agriculture. This article delves into the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁ClN₂O₃ |

| Molecular Weight | 266.68 g/mol |

| IUPAC Name | 3-chloro-2-(2-cyanopropan-2-ylcarbamoyl)benzoic acid |

| SMILES | CC(C)(NC(=O)c1c(Cl)cccc1C(=O)O)C#N |

| InChI | InChI=1S/C12H11ClN2O3 |

Biological Activity Overview

The biological activity of this compound is primarily explored through its derivatives and related compounds. Research indicates that compounds with similar structures exhibit various biological effects, particularly in the fields of oncology and neuropharmacology.

Anticancer Activity

A study focusing on benzamide derivatives, which includes compounds structurally related to this compound, demonstrated significant anticancer properties. The mechanisms identified include:

- Caspase-dependent pathways : Induction of apoptosis through activation of caspases.

- Caspase-independent pathways : Alternative mechanisms leading to cell death without caspase involvement.

For instance, derivatives showed cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations needed to inhibit cell growth. The study reported IC50 values ranging from 15.7 µM to 237.8 µM across different cell lines, suggesting potent anticancer activity linked to structural modifications in the compounds .

Neuropharmacological Effects

Research into related compounds has also highlighted potential neuropharmacological effects. For example, studies on substituted semicarbazones revealed anticonvulsant properties, suggesting that modifications in molecular structure can enhance neuroprotective effects against seizures and other CNS disorders .

Case Studies and Research Findings

- Case Study on Cytotoxicity :

- Mechanistic Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.